2-Phenylpyrrolidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-phenylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-10(14)11(7-4-8-12-11)9-5-2-1-3-6-9;/h1-3,5-6,12H,4,7-8H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZCYHJDEULXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C2=CC=CC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308841-68-1 | |
| Record name | 2-phenylpyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of phenylacetonitrile with ethyl chloroacetate in the presence of a base, followed by cyclization and hydrolysis . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide .
Industrial Production Methods
Industrial production methods for 2-Phenylpyrrolidine-2-carboxylic acid hydrochloride are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrochloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include phenylpyrrolidine derivatives, amines, alcohols, and carboxylic acids .
Scientific Research Applications
2-Phenylpyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and metabolic pathways .
Comparison with Similar Compounds
(2R,5R)-5-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₁H₁₄ClNO₂ (identical).
- Key Difference : Phenyl group at the 4-position instead of the 2-position.
- Implications : Positional isomerism could significantly alter solubility or biological activity due to changes in polarity and steric effects .
Substituent-Modified Analogs
(R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride
(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₂H₁₃ClFNO₂.
- Key Difference : Fluorine substitution on the benzyl group.
- Implications : Fluorine’s electronegativity may enhance binding affinity to targets like enzymes or receptors through polar interactions .
Heterocyclic Variants
1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid Hydrochloride
- Molecular Formula : C₉H₁₂ClN₃O₂.
- Key Difference : Pyrimidinyl group replaces the phenyl group.
2-Phenyl-2-(piperidin-2-yl)acetic Acid Hydrochloride
- Molecular Formula: C₁₃H₁₈ClNO₂ (piperidine core).
- Key Difference : Piperidine ring (6-membered) instead of pyrrolidine (5-membered).
Comparative Data Table
*Calculated based on formula.
Research Findings and Limitations
- Biological Activity: No direct activity data for 2-phenylpyrrolidine-2-carboxylic acid hydrochloride are available in the provided evidence.
- Stability: Acid stability trends observed in Nicardipine HCl () cannot be extrapolated to the target compound without experimental validation.
- Commercial Availability : Discrepancies exist between suppliers; some list the compound as discontinued , while others provide handling guidelines .
Biological Activity
2-Phenylpyrrolidine-2-carboxylic acid hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Overview of Biological Activity
The compound exhibits notable interactions with neurotransmitter systems, particularly those involving dopamine and serotonin , suggesting its potential utility in treating mood disorders and neurodegenerative diseases. Studies have indicated that it may modulate synaptic transmission and influence cellular signaling pathways, highlighting its significance in pharmacological contexts.
The mechanism of action of 2-Phenylpyrrolidine-2-carboxylic acid hydrochloride primarily involves its binding to specific receptors or enzymes, modulating their activity. This interaction can lead to alterations in neurotransmitter release and receptor sensitivity, which are crucial in the treatment of various neurological conditions .
Neuroprotective Effects
Research has indicated that derivatives of 2-Phenylpyrrolidine-2-carboxylic acid hydrochloride may exhibit neuroprotective effects. A study focused on the compound's ability to prevent neuronal cell death in models of neurodegeneration demonstrated promising results, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.
Anticancer Activity
In vitro studies have shown that certain derivatives possess anticancer properties. For instance, compounds derived from 2-Phenylpyrrolidine-2-carboxylic acid hydrochloride were tested against A549 human lung adenocarcinoma cells, revealing varying degrees of cytotoxicity. The most potent derivatives achieved significant reductions in cell viability compared to controls .
| Compound | IC50 (µM) | Cell Line | Effect on Viability (%) |
|---|---|---|---|
| Base Compound | - | A549 | 78–86 |
| 4-Chlorophenyl Derivative | 64 | A549 | 64 |
| 4-Bromophenyl Derivative | 61 | A549 | 61 |
| 4-Dimethylamino Derivative | - | A549 | Significant increase |
Neurological Disorders
Given its interactions with neurotransmitter systems, the compound is being investigated for potential applications in treating various neurological disorders. Its ability to modulate synaptic transmission positions it as a candidate for further research into therapies for depression and anxiety disorders .
Antimicrobial Properties
Preliminary studies have also explored the antimicrobial activity of related pyrrolidine derivatives against multidrug-resistant strains of bacteria. While the base compound did not show significant antimicrobial effects, some derivatives demonstrated promising activity against resistant strains, indicating a potential pathway for developing new antibiotics .
Q & A
Basic: What are the optimal synthetic routes for 2-phenylpyrrolidine-2-carboxylic acid hydrochloride?
Methodological Answer:
The synthesis typically involves esterification of pyrrolidine-2-carboxylic acid derivatives followed by acid-catalyzed salt formation. A common approach includes:
- Step 1: Reacting pyrrolidine-2-carboxylic acid with an alcohol (e.g., ethanol) under reflux with an acid catalyst (e.g., HCl) to form the ester intermediate.
- Step 2: Treating the ester with hydrochloric acid to yield the hydrochloride salt.
Key Conditions: Reflux at 80–100°C for 6–12 hours ensures complete esterification and salt formation .
Basic: How can purity and structural integrity be validated post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Confirm stereochemistry and substituent placement (e.g., phenyl group at the 2-position).
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for pharmacological studies) .
- Mass Spectrometry (MS): Verify molecular weight (e.g., ~269.77 g/mol for related analogs) .
Advanced: How can enantiomeric purity be ensured for chiral derivatives?
Methodological Answer:
Chiral resolution techniques are critical:
- Chiral HPLC: Use columns like Chiralpak® IA/IB with mobile phases containing hexane:isopropanol (90:10) to separate enantiomers.
- X-ray Crystallography: Resolve absolute configuration for critical studies (e.g., confirming (R) or (S) configurations) .
Data Tip: Compare retention times with known standards to avoid false assignments .
Advanced: What strategies address contradictions in reported biological activities?
Methodological Answer:
Discrepancies often arise from structural analogs or assay conditions. Mitigate by:
- Structural Comparison: Differentiate analogs (e.g., 2-phenyl vs. 3-phenyl substitution) using crystallographic data .
- Assay Standardization: Replicate studies under controlled conditions (pH 7.4, 37°C) and validate receptor-binding assays with positive controls .
Example: Analog (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylate shows varying GABA receptor affinity due to phenylpropyl vs. phenyl groups .
Advanced: How can computational modeling predict pharmacological interactions?
Methodological Answer:
Employ molecular docking and dynamics:
- Software: Use AutoDock Vina or Schrödinger Suite for receptor-ligand docking (e.g., targeting NMDA or GABA receptors).
- Parameters: Optimize protonation states at physiological pH and validate with free energy calculations (ΔG < -8 kcal/mol suggests strong binding) .
Validation: Cross-check with in vitro binding assays to refine models .
Advanced: What are the stability challenges under varying pH and temperature?
Methodological Answer:
Conduct accelerated stability studies:
- Conditions: Store solutions at pH 2–9 and 25–40°C for 4 weeks. Monitor degradation via HPLC.
- Findings: Hydrochloride salts are stable at pH 4–6 but hydrolyze in basic conditions (e.g., 10% degradation at pH 9 in 7 days) .
Mitigation: Use lyophilized forms for long-term storage at -20°C .
Advanced: How to design derivatives for enhanced bioavailability?
Methodological Answer:
Modify functional groups systematically:
- Esterification: Replace carboxylic acid with methyl esters to improve membrane permeability.
- Pro-Drug Strategies: Introduce cleavable groups (e.g., p-nitrophenyl esters) activated in target tissues.
Case Study: Methyl (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate showed 2-fold higher bioavailability than the parent acid .
Advanced: What analytical methods resolve spectral overlaps in characterization?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping proton signals in crowded regions (e.g., phenyl and pyrrolidine protons).
- Isotopic Labeling: Use ¹³C-labeled analogs to track carboxylate and phenyl groups in complex spectra .
Advanced: How to optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design to optimize variables (temperature, catalyst loading).
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Advanced: What are the pitfalls in scaling up lab-scale synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
